(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate
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Overview
Description
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an amino group, a fluorine atom, and a benzyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Functional Groups: The amino group and fluorine atom are introduced through selective substitution reactions.
Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol to form the benzyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the type of reaction and the conditions employed.
Comparison with Similar Compounds
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
(3R,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine: This compound has a similar piperidine ring structure but differs in the ester group, which is a tert-butyl ester instead of a benzyl ester.
(3R,4R)-rel-3-Amino-4-fluoropiperidine-1-carboxylate: This compound lacks the benzyl group, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREMPGXODKGFEJ-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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